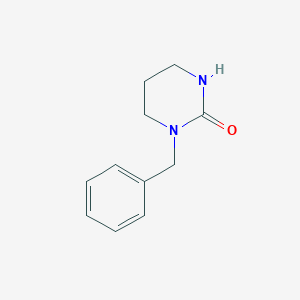![molecular formula C7H10O3 B1282408 Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 365996-95-8](/img/structure/B1282408.png)
Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
“Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate” is a chemical compound with the CAS Number: 365996-95-8 . It has a molecular weight of 142.15 and is typically stored at room temperature . The compound is usually in a liquid form .
Synthesis Analysis
The synthesis of similar compounds, such as 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, has been achieved through methods like Ru (II)-catalyzed intramolecular cyclopropanation . This process involves the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate . The bromoacetate is then combined with N,N’-Bis (p-toluenesulfonyl) hydrazine to form alpha-diazoacetate . Due to its instability, the alpha-diazoacetate is promptly utilized for the following reaction .Molecular Structure Analysis
The IUPAC name for this compound is methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate . The InChI code for this compound is 1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate” is a liquid at room temperature . It has a molecular weight of 142.15 .Scientific Research Applications
Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of various pharmaceuticals. For example, it’s used in the production of boceprevir , a protease inhibitor for the hepatitis C virus . It also plays a significant role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .
Safety and Hazards
properties
IUPAC Name |
methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWDWFRQNVCVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524739 | |
| Record name | Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
CAS RN |
365996-95-8 | |
| Record name | Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)

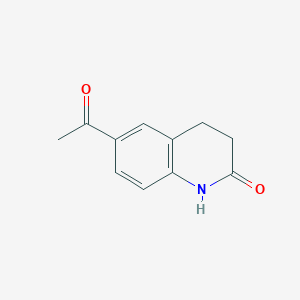




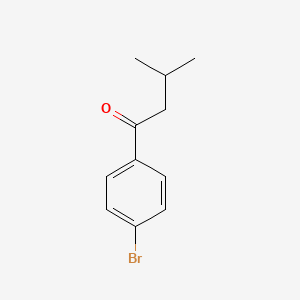
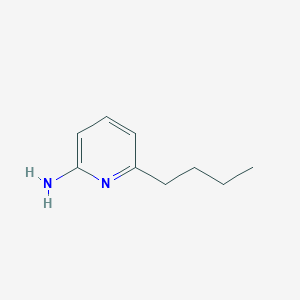
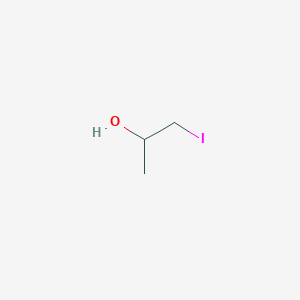
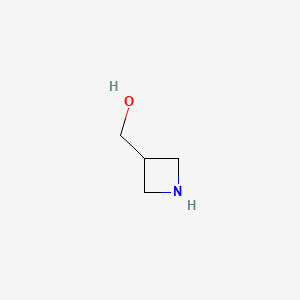
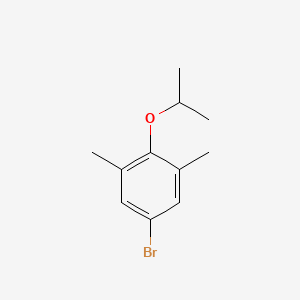
![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)
